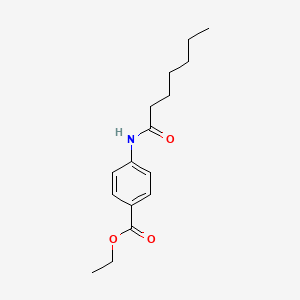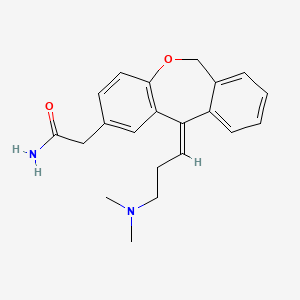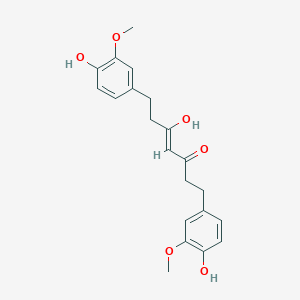
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is a specialized chemical compound with the molecular formula C13H10F15NO4S and a molecular weight of 561.26 g/mol . This compound is characterized by the presence of a pentadecafluoroheptyl group, which imparts unique properties such as high thermal stability and resistance to chemical degradation . It is primarily used in the synthesis of high-performance polymers and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate typically involves the reaction of propenoic acid with a sulfonamide derivative containing the pentadecafluoroheptyl group . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo radical polymerization to form high-performance polymers.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Polymerization: High-performance polymers with enhanced thermal and chemical resistance.
Substitution Reactions: Derivatives with modified functional groups, enhancing their applicability in various fields.
Aplicaciones Científicas De Investigación
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties.
Biology: Utilized in the development of bio-compatible coatings and materials.
Medicine: Investigated for its potential in drug delivery systems due to its stability and compatibility.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is primarily based on its ability to undergo polymerization and form stable polymers. The pentadecafluoroheptyl group provides hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications . The sulfonyl group can interact with other functional groups, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methyl((tridecafluorohexyl)sulphonyl)amino)ethyl acrylate
- 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate
Uniqueness
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is unique due to the presence of the pentadecafluoroheptyl group, which imparts superior thermal stability and chemical resistance compared to its shorter-chain analogs . This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
68084-62-8 |
|---|---|
Fórmula molecular |
C7F15SO2N(CH3)CH2CH2OC(O)CH=CH2 C13H10F15NO4S |
Peso molecular |
561.27 g/mol |
Nombre IUPAC |
2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H10F15NO4S/c1-3-6(30)33-5-4-29(2)34(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h3H,1,4-5H2,2H3 |
Clave InChI |
BEYGZFVOTUDDJK-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)





![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)

![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)



![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

